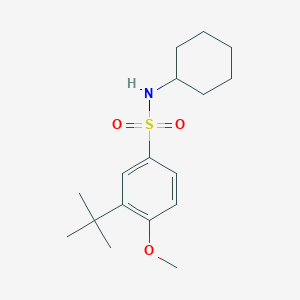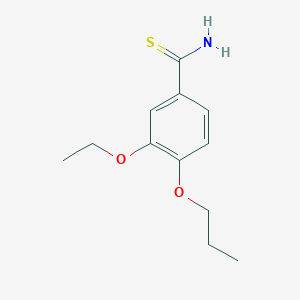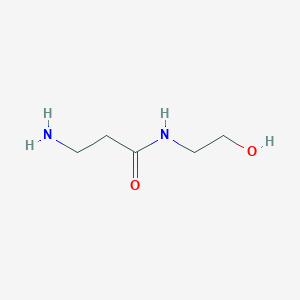![molecular formula C31H52O2 B12119509 15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12119509.png)
15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24-Methylenecycloartane-3beta,26-diol is a triterpenoid compound with the molecular formula C₃₁H₅₂O₂ and a molecular weight of 456.8 g/mol . It is primarily derived from the herbs of Mangifera indica . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Vorbereitungsmethoden
24-Methylenecycloartane-3beta,26-diol can be extracted from the neutral fraction of the n-hexane extract of the stem bark of Mangifera indica . The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified and confirmed by techniques such as HPLC, NMR, and MS .
Analyse Chemischer Reaktionen
24-Methylenecycloartane-3beta,26-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
24-Methylenecycloartane-3beta,26-diol has a wide range of scientific research applications. In chemistry, it is used as a reference standard and a natural product for various analytical techniques . In biology, it has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties . In medicine, it is being explored for its potential therapeutic effects in treating various diseases . In industry, it is used in the development of new drugs and as a component in high-throughput screening libraries .
Wirkmechanismus
The mechanism of action of 24-Methylenecycloartane-3beta,26-diol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The specific molecular targets and pathways depend on the biological context and the specific activity being studied.
Vergleich Mit ähnlichen Verbindungen
24-Methylenecycloartane-3beta,26-diol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include cycloart-24-ene-3beta,26-diol, cycloart-25-ene-3beta,24,27-triol, and cycloartane-3beta,24,25-triol . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 24-Methylenecycloartane-3beta,26-diol lies in its specific combination of functional groups and its potential therapeutic effects .
Eigenschaften
Molekularformel |
C31H52O2 |
|---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
15-(7-hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C31H52O2/c1-20(22(3)18-32)8-9-21(2)23-12-14-29(7)25-11-10-24-27(4,5)26(33)13-15-30(24)19-31(25,30)17-16-28(23,29)6/h21-26,32-33H,1,8-19H2,2-7H3 |
InChI-Schlüssel |
ONNNLYSDSXGHFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=C)C(C)CO)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119428.png)
![(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12119437.png)


![n-Ethyl-[2-(trifluoromethoxy)ethyl]amine](/img/structure/B12119445.png)




![N-methyl-4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-sulfonamide](/img/structure/B12119472.png)
![3-butyl-1-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea](/img/structure/B12119473.png)


